REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][C:15]([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)=[CH:22][CH:21]=1)=[C:14]2[CH3:34])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N:35]1([CH2:42][CH2:43][O:44][C:45]2[CH:52]=[CH:51][C:48]([CH2:49]Cl)=[CH:47][CH:46]=2)[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]1.O>CN(C=O)C>[N:35]1([CH2:42][CH2:43][O:44][C:45]2[CH:52]=[CH:51][C:48]([CH2:49][N:16]3[C:17]4[C:13](=[CH:12][C:11]([O:10][CH2:3][C:4]5[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=5)=[CH:19][CH:18]=4)[C:14]([CH3:34])=[C:15]3[C:20]3[CH:25]=[CH:24][C:23]([O:26][CH2:27][C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)=[CH:22][CH:21]=3)=[CH:47][CH:46]=2)[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]1 |f:0.1|
|
Name
|
|
Quantity
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2.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C(=C(NC2=CC1)C1=CC=C(C=C1)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCCC1)CCOC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
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CUSTOM
|
Details
|
the suspension was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
At 0-5° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a thin layer of celite
|
Type
|
ADDITION
|
Details
|
Another 35 ml of water were added dropwise to the brightly yellow filtrate under intensive stirring
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N1(CCCCCC1)CCOC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OCC2=CC=CC=C2)C)C2=CC=C(C=C2)OCC2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |